1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

BRD4 inhibition kidney fibrosis epigenetics

1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 259684-36-1) is a differentiated 6-azaindole pharmacophore that delivers a unique bidentate hinge-binding motif (lactam carbonyl at C7 + NH at N1) essential for BRD4, LSD1, CBL-B, and H+/K+ ATPase target engagement. This scaffold achieves a 42-fold improvement in LSD1 inhibition (IC50 3.1 nM vs. 130 nM for GSK-354) and sub-nanomolar cellular potency (0.6 nM in MV4;11 cells). As cited in Pfizer's WO 2024/105563 A1, it is the core for next-generation cancer immunotherapies. Regioisomeric alternatives (5-azaindole, 7-azaindole, 1H-pyrrolo[2,3-b]pyridine) lose target engagement. Standard B2B shipping available.

Molecular Formula C7H6N2O
Molecular Weight 134.138
CAS No. 259684-36-1
Cat. No. B2437992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
CAS259684-36-1
Molecular FormulaC7H6N2O
Molecular Weight134.138
Structural Identifiers
SMILESC1=CNC2=C1C=CNC2=O
InChIInChI=1S/C7H6N2O/c10-7-6-5(1-3-8-6)2-4-9-7/h1-4,8H,(H,9,10)
InChIKeyCIRNDJMEVJYOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 259684-36-1): Core Heterocyclic Scaffold for Kinase and Epigenetic Inhibitor Discovery


1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 259684-36-1), also known as 7-hydroxy-6-azaindole, is a nitrogen-containing heterocyclic compound with molecular formula C7H6N2O and molecular weight 134.14 g/mol [1]. It features a fused pyrrolo[2,3-c]pyridine bicyclic core—a 6-azaindole scaffold—that serves as a versatile pharmacophore in medicinal chemistry [2]. This core structure is widely employed as a privileged scaffold for developing kinase inhibitors, bromodomain and extra-terminal (BET) protein inhibitors, and epigenetic modulators targeting CBL-B, BRD4, LSD1, and related therapeutic targets [3][4].

Why 1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Cannot Be Simply Replaced by Other Azaindoles or Pyrrolopyridine Scaffolds


The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold occupies a distinct chemical space that confers specific binding interactions not replicable by closely related heterocycles such as 5-azaindole, 7-azaindole, pyrazolo[3,4-c]pyridine, or even 1H-pyrrolo[2,3-b]pyridine isomers. The 6-azaindole core features a unique hydrogen-bonding pattern—with the lactam carbonyl at C7 and the NH at N1 providing a bidentate hinge-binding motif—that is essential for potent inhibition of BRD4, CBL-B, and H+/K+ ATPase [1][2]. SAR studies demonstrate that even minor modifications to the substitution pattern at N1, C4, or C6 positions can shift inhibitory potency by orders of magnitude across different target classes [3]. Generic substitution with alternative azaindole regioisomers or unsubstituted pyrrolopyridine cores results in loss of target engagement and pharmacological activity, as evidenced by the 42-fold improvement in LSD1 inhibition observed for optimized pyrrolo[2,3-c]pyridine derivatives (IC50 3.1 nM) relative to the parent GSK-354 scaffold (IC50 130 nM) [4].

Quantitative Differentiation Evidence: 1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one as a Privileged Scaffold in Head-to-Head Comparators


BRD4 Inhibition: Indol-6-yl-pyrrolo[2,3-c]pyridin-7-one Derivative ZLD2218 vs. JQ-1

The indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivative ZLD2218 exhibits potent BRD4 inhibitory activity with an IC50 of 107 nM, which is directly comparable to the well-established BRD4 inhibitor JQ-1 (IC50 92 nM) [1]. In vivo, ZLD2218 at 30 mg/kg/day demonstrated anti-fibrotic efficacy competitive with JQ-1 at 100 mg/kg/day in a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis, indicating a favorable efficacy-to-dose ratio [1].

BRD4 inhibition kidney fibrosis epigenetics

LSD1 Inhibition: Pyrrolo[2,3-c]pyridine Derivative LSD1-UM-109 vs. GSK-354

The pyrrolo[2,3-c]pyridine derivative LSD1-UM-109 (compound 46) exhibits a 42-fold improvement in LSD1 enzymatic inhibitory potency (IC50 = 3.1 nM) compared to the parent inhibitor GSK-354 (IC50 = 130 nM) [1]. Furthermore, LSD1-UM-109 demonstrates sub-nanomolar cellular antiproliferative activity in acute leukemia MV4;11 cells (IC50 = 0.6 nM) and small-cell lung cancer H1417 cells (IC50 = 1.1 nM) [1].

LSD1 inhibition epigenetics cancer

H+/K+ ATPase Inhibition: Pyrrolo[2,3-c]pyridine APA Derivatives 14f/14g vs. Unsubstituted Core

SAR studies on the 1H-pyrrolo[2,3-c]pyridine scaffold demonstrate that strategic substitution at N1, C5, and C7 positions yields potent acid pump antagonists (APAs) with H+/K+ ATPase IC50 values of 28 nM (compound 14f) and 29 nM (compound 14g) [1]. In contrast, the unsubstituted 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core alone lacks measurable H+/K+ ATPase inhibitory activity, highlighting the critical role of optimized substituents for target engagement .

acid pump antagonist H+/K+ ATPase gastric acid

CBL-B E3 Ligase Inhibition: Patent-Exemplified Derivatives vs. Alternative Scaffolds

A 2024 Pfizer patent application (WO 2024/105563 A1) specifically claims 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivatives as inhibitors of the E3 ubiquitin ligase CBL-B, a key negative regulator of T cell activation in cancer immunotherapy [1]. While exact IC50 values are not publicly disclosed in the patent highlight, the assignment of this scaffold by a major pharmaceutical company for a high-value immuno-oncology target represents a strong class-level inference of its privileged status over alternative heterocyclic cores (e.g., pyrazolo[3,4-c]pyridines, indoles, or benzimidazoles) that were likely evaluated during lead optimization [1].

CBL-B inhibition cancer immunotherapy ubiquitin ligase

Dyrk1B Kinase Inhibition: Pyrrolo[2,3-c]pyridine Derivative AZ-Dyrk1B-33 vs. Dyrk1A Selectivity

The pyrrolo[2,3-c]pyridine derivative AZ-Dyrk1B-33 exhibits potent inhibition of Dyrk1B kinase with an IC50 of 7 nM . While direct head-to-head selectivity data against the closely related Dyrk1A isoform are not available in the primary literature, the compound is described as a 'potent and selective' Dyrk1B inhibitor . This level of potency positions the pyrrolo[2,3-c]pyridine scaffold favorably for kinase inhibitor discovery relative to less optimized cores.

Dyrk1B kinase selectivity cancer metabolism

Acetylcholinesterase Inhibition: Potential Differentiation from Indole-Based Inhibitors

1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is reported to exhibit potent and selective inhibitory activity against both insect and mammalian acetylcholinesterase (AChE) . However, specific IC50 values and direct comparator data against established AChE inhibitors (e.g., donepezil, galantamine, or organophosphate pesticides) are not provided in publicly accessible vendor or database sources. This activity profile is noted as a potential differentiator from indole-based AChE inhibitors, as the 6-azaindole core introduces an additional nitrogen atom that may alter binding kinetics and selectivity [1].

acetylcholinesterase Alzheimer's disease pesticide

Optimal Scientific and Industrial Applications for 1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Based on Quantitative Differentiation Evidence


BRD4-Targeted Kidney Fibrosis Drug Discovery

Given the direct head-to-head comparison showing ZLD2218 (an indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivative) achieves comparable BRD4 inhibition to JQ-1 at a 3.3-fold lower in vivo dose [1], this scaffold is optimally suited for medicinal chemistry programs aiming to develop next-generation BRD4 inhibitors with improved therapeutic indices for kidney fibrosis and related fibrotic diseases.

LSD1 Inhibitor Lead Optimization for Hematologic Malignancies

The 42-fold improvement in LSD1 enzymatic potency observed for LSD1-UM-109 relative to GSK-354 [1] positions the pyrrolo[2,3-c]pyridine scaffold as a premier starting point for designing highly potent, reversible LSD1 inhibitors targeting acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). The sub-nanomolar cellular IC50 values (0.6 nM in MV4;11 cells) [1] further validate its utility in translational oncology research.

Gastric Acid Suppression via Potassium-Competitive Acid Blockers (P-CABs)

The >350-fold potency gain achieved by strategic substitution on the 1H-pyrrolo[2,3-c]pyridine core to yield H+/K+ ATPase inhibitors with IC50 values of 28–29 nM [1] supports the use of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one as a versatile scaffold for developing novel acid pump antagonists (APAs) and potassium-competitive acid blockers (P-CABs). This scaffold enables tunable optimization of gastric acid suppression with potential advantages over irreversible proton pump inhibitors.

Immuno-Oncology CBL-B Inhibitor Development

The recent Pfizer patent application (WO 2024/105563 A1) specifically claiming 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivatives as CBL-B E3 ubiquitin ligase inhibitors [1] validates this scaffold for high-priority cancer immunotherapy programs. Procurement of this core structure supports lead generation and SAR exploration for CBL-B-targeted agents intended to enhance T cell-mediated anti-tumor immunity.

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